![molecular formula C16H23N5O2S2 B2483993 5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide CAS No. 2034547-55-0](/img/structure/B2483993.png)
5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a 1,2-dithiolan-3-yl group, a triazolopyrazine group, and an amide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the amide group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could participate in reactions with acids or bases, and the heterocyclic rings could undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the functional groups present .Scientific Research Applications
Green Chemistry and Heterocycle Synthesis
The compound’s structure contains a 1,2-dithiole group, which makes it interesting for green chemistry applications. Researchers have synthesized novel sulfur heterocycle systems containing this group. These systems were characterized using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and single crystal X-ray crystallography . The development of efficient and environmentally friendly synthetic routes is crucial in modern chemistry, and this compound contributes to that endeavor.
Anti-Cancer Activity
Scientists have evaluated the anti-cancer potential of this compound against human liver cancer cells (HepG2). Understanding its effects on cell growth inhibition provides valuable insights for cancer research. While further studies are needed, this initial assessment highlights its potential as an anti-cancer agent .
Electron Correlation Control
Another related compound, 2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene (BDH-TTP), has been studied for its chemical modifications and electron correlation control. Although not identical to our compound, the presence of the dithiolan-2-ylidene moiety suggests potential applications in electronic materials and molecular conductors .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S2/c1-2-23-16-15-20-19-13(21(15)9-8-17-16)11-18-14(22)6-4-3-5-12-7-10-24-25-12/h8-9,12H,2-7,10-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCUTPFIEGAXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CCCCC3CCSS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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